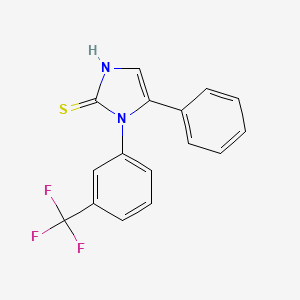

5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione

Description

Properties

IUPAC Name |

4-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2S/c17-16(18,19)12-7-4-8-13(9-12)21-14(10-20-15(21)22)11-5-2-1-3-6-11/h1-10H,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKICEOJHJREIHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between a 1,2-diketone and an aldehyde in the presence of ammonia or an amine.

Introduction of the Phenyl and Trifluoromethylphenyl Groups: The phenyl and trifluoromethylphenyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the imidazole ring, making it more nucleophilic.

Formation of the Thione Group: The thione group is typically introduced by reacting the imidazole derivative with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide (P2S5).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The imidazole ring can undergo reduction reactions, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The phenyl and trifluoromethylphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, NaBH4

Substitution: Halogenating agents, Friedel-Crafts catalysts

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Reduced imidazole derivatives

Substitution: Functionalized aromatic compounds

Scientific Research Applications

Biological Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antibacterial Activity

Research indicates that derivatives of this compound demonstrate significant antibacterial properties against various strains, including E. faecalis, P. aeruginosa, and K. pneumoniae. For example, one study reported minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Properties

Compounds with similar structures have been shown to modulate cell signaling pathways involved in cancer progression. Studies suggest that these imidazole derivatives can inhibit the proliferation of cancer cells, potentially leading to their use in cancer therapies .

Antioxidant and Anti-inflammatory Effects

The compound has demonstrated antioxidant properties, which are crucial for combating oxidative stress-related diseases. Additionally, it exhibits anti-inflammatory activities, suggesting potential applications in treating inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound and its derivatives:

Mechanism of Action

The mechanism of action of 5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance binding affinity to these targets by increasing the lipophilicity and electronic effects of the compound. This interaction can modulate biological pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of imidazole-thione derivatives are heavily influenced by substituents on the aryl rings. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Substituent Position and Electronic Effects: Electron-withdrawing groups (e.g., -CF3, -NO2) at position 1 or 5 enhance metabolic stability and enzyme-binding affinity. For example, the 3-CF3-Ph group in the target compound and its analogues improves lipophilicity, aiding membrane permeability .

- Antiproliferative activity is observed in brominated derivatives (e.g., 4-(4′-Br-Ph)), suggesting halogenation may enhance cytotoxicity .

Physicochemical Properties

- Melting Points: Derivatives with polar groups (e.g., -OH, -NO2) exhibit higher melting points (254–258°C for dihydroxy-substituted compounds) due to hydrogen bonding .

- Yields : Reactions in ionic liquids (e.g., for 5-(3,4-diOH-Ph)) achieve higher yields (92%) compared to traditional solvents like MeOH .

Biological Activity

5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione (CAS Number: 1105190-19-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione is , with a molecular weight of 320.3 g/mol. The compound features an imidazole ring substituted with a trifluoromethyl group and a phenyl group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The imidazole moiety is known for its role in pharmacological activity, particularly in inhibiting enzyme functions and modulating receptor activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including 5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| PC-3 (Prostate) | 1.48 |

| MCF-7 (Breast) | 2.34 |

| HCT116 (Colon) | 3.97 |

These values indicate that the compound may serve as a lead candidate for further development as an anticancer agent, particularly for prostate and breast cancers .

VEGFR-2 Inhibition

Another significant mechanism of action involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy due to its role in angiogenesis. Compounds similar to 5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione have shown effective inhibition against VEGFR-2 with IC50 values ranging from sub-micromolar to low micromolar levels . This suggests that derivatives of this compound could be explored for their antiangiogenic properties.

Study on Antiproliferative Effects

A study published in Molecules evaluated the antiproliferative effects of various imidazole derivatives against multiple cancer cell lines. The results indicated that compounds structurally related to 5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione exhibited significant growth inhibition, particularly in prostate cancer cells, supporting its potential application in oncology .

In Vivo Studies

In vivo studies are essential for understanding the therapeutic potential and safety profile of new compounds. Preliminary animal studies using models of cancer have shown promising results, with treated groups demonstrating reduced tumor growth compared to controls . Further investigations are necessary to establish the pharmacokinetics and long-term effects.

Q & A

Basic: How can I optimize the synthesis of 5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione to improve yield and purity?

Methodological Answer:

Synthetic optimization requires systematic variation of reaction parameters. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency for imidazole-thione derivatives .

- Catalysts : Use anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to deprotonate intermediates and accelerate thione formation .

- Temperature : Reflux conditions (80–100°C) are often optimal for imidazole ring closure, but lower temperatures (40–60°C) may reduce side reactions .

Example Protocol:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | DMF | Ethanol | Acetonitrile |

| Catalyst | K₂CO₃ (1.5 eq) | Et₃N (2 eq) | None |

| Temperature (°C) | 80 | 60 | 100 |

| Yield (%) | 72 | 65 | 58 |

Validation : Confirm purity via HPLC and elemental analysis. Cross-reference IR spectra (C=S stretch: 1150–1250 cm⁻¹) and ¹³C NMR (thione carbon: δ 165–175 ppm) .

Basic: What spectroscopic and analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and trifluoromethyl (CF₃) groups (¹³C: δ 120–125 ppm, split into quartets due to ¹JCF coupling) .

- IR Spectroscopy : Identify thione (C=S) stretches (1150–1250 cm⁻¹) and NH vibrations (3300–3500 cm⁻¹) .

- Elemental Analysis : Verify %C, %H, %N with ≤0.4% deviation from theoretical values .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···S interactions) .

Advanced: How can I investigate the mechanistic pathway of imidazole-thione formation in this compound?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via in situ FTIR or NMR to identify rate-determining steps (e.g., cyclization vs. thiol-thione tautomerism) .

- Isotopic Labeling : Use ¹⁵N-labeled precursors to trace nitrogen migration during imidazole ring formation .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map energy profiles for intermediates .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified phenyl or trifluoromethyl groups (e.g., 4-fluorophenyl, 3,5-bis(trifluoromethyl)phenyl) .

- Docking Studies : Use molecular docking (AutoDock Vina) to predict binding affinities for target proteins (e.g., cytochrome P450 enzymes) based on crystal structures .

- In Vitro Assays : Test derivatives against enzyme targets (e.g., xanthine oxidase) to correlate substituent effects with IC₅₀ values .

Advanced: How should I resolve contradictions between experimental data (e.g., NMR vs. XRD) for this compound?

Methodological Answer:

- Theoretical Alignment : Cross-validate data with computational models (e.g., compare DFT-optimized geometries with XRD bond lengths) .

- Dynamic Effects : Consider tautomeric equilibria (thione ↔ thiol) in solution vs. solid state, which may explain NMR/XRD discrepancies .

- Error Analysis : Apply statistical methods (e.g., χ² tests for crystallographic R-factors) to quantify data reliability .

Advanced: What computational strategies are effective for modeling the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) to compute HOMO-LUMO gaps, electrostatic potentials, and Fukui indices for reactivity prediction .

- Molecular Dynamics (MD) : Simulate solvation effects in explicit water (AMBER force field) to study conformational stability .

- QSAR Modeling : Develop regression models linking computed descriptors (e.g., logP, polar surface area) to experimental bioactivity .

Basic: How can I ensure reproducibility in synthesizing this compound across different laboratories?

Methodological Answer:

- Standardized Protocols : Publish detailed procedures with exact stoichiometry, solvent grades, and equipment specifications (e.g., Schlenk line for moisture-sensitive steps) .

- Interlab Validation : Share samples with collaborating labs for parallel characterization (e.g., round-robin NMR/XRD studies) .

- Batch Records : Document deviations (e.g., humidity, stirring rate) to identify critical process parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.